molecular formula C25H32N2O4 B14934816 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B14934816
M. Wt: 424.5 g/mol
InChI Key: KNMSIPFTUAFLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one is a complex organic compound that features a piperidine and pyranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the benzyl group, and the construction of the pyranone ring. Common reagents used in these steps include piperidine, benzyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in studies of enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or act as a drug candidate.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and affecting various biological pathways. The exact mechanism would depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one is unique due to its combination of piperidine and pyranone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)pyran-4-one

InChI

InChI=1S/C25H32N2O4/c28-23-16-22(17-26-11-5-2-6-12-26)30-18-24(23)31-19-25(29)27-13-9-21(10-14-27)15-20-7-3-1-4-8-20/h1,3-4,7-8,16,18,21H,2,5-6,9-15,17,19H2

InChI Key

KNMSIPFTUAFLCV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)C(=CO2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.